6-Butoxy-2-chlorobenzo[d]thiazole
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Overview
Description
6-Butoxy-2-chlorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C11H12ClNOS. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with butanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-2-chlorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Butoxy-2-chlorobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Butoxy-2-chlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-mercaptobenzothiazole
- 6-Nitrobenzo[d]thiazol-2-amine
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Comparison
Compared to similar compounds, 6-Butoxy-2-chlorobenzo[d]thiazole is unique due to its butoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C11H12ClNOS |
---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
6-butoxy-2-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12ClNOS/c1-2-3-6-14-8-4-5-9-10(7-8)15-11(12)13-9/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KOZFQNYQFLQFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
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